molecular formula C13H21BrN2O B15245049 4-bromo-1-N-butyl-5-propoxybenzene-1,2-diamine

4-bromo-1-N-butyl-5-propoxybenzene-1,2-diamine

Katalognummer: B15245049
Molekulargewicht: 301.22 g/mol
InChI-Schlüssel: CERBGEDXPJUUFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-N-butyl-5-propoxybenzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a bromine atom, a butyl group, and a propoxy group attached to a benzene ring with two amine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-N-butyl-5-propoxybenzene-1,2-diamine typically involves the following steps:

    Alkylation: The attachment of a butyl group to the nitrogen atom.

    Etherification: The addition of a propoxy group to the benzene ring.

These reactions are carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-N-butyl-5-propoxybenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-N-butyl-5-propoxybenzene-1,2-diamine has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-bromo-1-N-butyl-5-propoxybenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-1-N-cyclohexyl-5-propoxybenzene-1,2-diamine: Similar structure with a cyclohexyl group instead of a butyl group.

    4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine: Contains a tert-butyl group instead of a butyl group.

Uniqueness

4-Bromo-1-N-butyl-5-propoxybenzene-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butyl group provides specific steric and electronic effects that differentiate it from similar compounds.

Eigenschaften

Molekularformel

C13H21BrN2O

Molekulargewicht

301.22 g/mol

IUPAC-Name

4-bromo-1-N-butyl-5-propoxybenzene-1,2-diamine

InChI

InChI=1S/C13H21BrN2O/c1-3-5-6-16-12-9-13(17-7-4-2)10(14)8-11(12)15/h8-9,16H,3-7,15H2,1-2H3

InChI-Schlüssel

CERBGEDXPJUUFH-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC1=CC(=C(C=C1N)Br)OCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.